4-Bromo-pent-4-enal 4-Bromo-pent-4-enal
Brand Name: Vulcanchem
CAS No.: 36884-29-4
VCID: VC17565632
InChI: InChI=1S/C5H7BrO/c1-5(6)3-2-4-7/h4H,1-3H2
SMILES:
Molecular Formula: C5H7BrO
Molecular Weight: 163.01 g/mol

4-Bromo-pent-4-enal

CAS No.: 36884-29-4

Cat. No.: VC17565632

Molecular Formula: C5H7BrO

Molecular Weight: 163.01 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-pent-4-enal - 36884-29-4

Specification

CAS No. 36884-29-4
Molecular Formula C5H7BrO
Molecular Weight 163.01 g/mol
IUPAC Name 4-bromopent-4-enal
Standard InChI InChI=1S/C5H7BrO/c1-5(6)3-2-4-7/h4H,1-3H2
Standard InChI Key HWNIKMWOKPJLHW-UHFFFAOYSA-N
Canonical SMILES C=C(CCC=O)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Bromo-pent-4-enal possesses a planar structure due to the conjugation between the alkene (C=C) and aldehyde (C=O) groups. The bromine atom at the fourth carbon introduces steric and electronic effects that influence its reactivity. Computational analyses indicate a Topological Polar Surface Area (TPSA) of 17.1 Ų, suggesting moderate polarity, while the XLogP3 value of 1.2 reflects its lipophilic character . The molecule has three rotatable bonds, primarily associated with the aldehyde and bromine side chains, contributing to its conformational flexibility .

Table 1: Key Computed Properties of 4-Bromo-pent-4-enal

PropertyValue
Molecular Weight163.01 g/mol
Exact Mass161.96803 Da
Heavy Atom Count7
Rotatable Bond Count3
Hydrogen Bond Acceptors1
Complexity Index78.1

Synthesis and Reaction Pathways

Direct Synthesis Strategies

Although no direct synthesis protocol for 4-bromo-pent-4-enal is detailed in the literature, analogous compounds such as (E)-5-bromopent-4-enal have been prepared via palladium-catalyzed reactions. For example, Sonogashira coupling of acetylene with brominated precursors under optimized conditions (e.g., Pd(OAc)₂, LiBr, acrolein) yields α,β-unsaturated aldehydes . Key parameters influencing selectivity include:

  • Acetylene pressure: Lower pressures (0.8 atm) favor mono-addition products .

  • Temperature: Elevated temperatures (25–45°C) improve reaction rates but may compromise product stability .

Table 2: Optimization of Palladium-Catalyzed Bromoaldehyde Synthesis

EntryTemp. (°C)Acetylene Pressure (atm)Yield of 4-Bromo-pent-4-enal (%)
151.015
2250.870
3251.273

Functionalization Reactions

The aldehyde and bromine moieties enable diverse transformations:

  • Wittig Olefination: Reaction with phosphonium ylides introduces alkenes, useful for constructing conjugated dienes .

  • Reduction: Sodium borohydride reduces the aldehyde to a primary alcohol without affecting the bromoalkene .

  • Cross-Coupling: Suzuki-Miyaura or Heck couplings exploit the bromine substituent for carbon-carbon bond formation.

Applications in Organic Synthesis

Intermediate in Pheromone Synthesis

4-Bromo-pent-4-enal serves as a precursor in the synthesis of insect pheromones. For instance, (4E,6Z,10Z)-hexadecatrien-1-ol, a pheromone component of the cocoa pod borer moth, is synthesized via sequential Sonogashira coupling and hydrogenation steps starting from brominated aldehydes . The stereoselectivity of these reactions is critical for biological activity.

Building Block for Conjugated Systems

The compound’s conjugated dienal structure facilitates the preparation of polyunsaturated fatty acids and terpenoids. For example, Corey-Fuchs alkynylation of related aldehydes generates enynes, which are hydrogenated to Z- or E-alkenes depending on the catalyst .

SupplierLocationPurityPackaging
Ningbo Jinuo ChemicalChina>95%1g–100g

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